(6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone [6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-3-indolyl]-(4-methoxyphenyl)methanone is a N-acylindole.
Brand Name: Vulcanchem
CAS No.: 164178-33-0
VCID: VC0530740
InChI: InChI=1S/C23H25IN2O3/c1-16-22(23(27)17-3-6-19(28-2)7-4-17)20-8-5-18(24)15-21(20)26(16)10-9-25-11-13-29-14-12-25/h3-8,15H,9-14H2,1-2H3
SMILES: CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC
Molecular Formula: C23H25IN2O3
Molecular Weight: 504.4 g/mol

(6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone

CAS No.: 164178-33-0

Cat. No.: VC0530740

Molecular Formula: C23H25IN2O3

Molecular Weight: 504.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone - 164178-33-0

Specification

CAS No. 164178-33-0
Molecular Formula C23H25IN2O3
Molecular Weight 504.4 g/mol
IUPAC Name [6-iodo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C23H25IN2O3/c1-16-22(23(27)17-3-6-19(28-2)7-4-17)20-8-5-18(24)15-21(20)26(16)10-9-25-11-13-29-14-12-25/h3-8,15H,9-14H2,1-2H3
Standard InChI Key JHOTYHDSLIUKCJ-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC
Canonical SMILES CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

AM 630 belongs to the indole-3-yl methanone class, featuring a 6-iodo-2-methylindole core substituted at the 1-position with a 2-morpholinoethyl group and at the 3-position with a 4-methoxyphenyl carbonyl moiety . The International Union of Pure and Applied Chemistry (IUPAC) name precisely describes this arrangement: (6-Iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone . The morpholinoethyl side chain introduces a tertiary amine functionality, while the para-methoxy substitution on the benzoyl group influences electronic distribution and receptor binding .

Physicochemical Properties

Key physical parameters include a predicted density of 1.49±0.1g/cm31.49 \pm 0.1 \, \text{g/cm}^3 and a boiling point estimated at 605.9±55.0C605.9 \pm 55.0^\circ \text{C} . The compound exhibits limited aqueous solubility (<1mg/mL<1 \, \text{mg/mL}) but dissolves readily in dimethyl sulfoxide (DMSO) at concentrations exceeding 5mg/mL5 \, \text{mg/mL} . Crystallographic analyses describe it as a white to beige powder with a melting point range of 143.1143.9C143.1–143.9^\circ \text{C} . The pKa of 6.98±0.106.98 \pm 0.10 suggests weak basicity, likely attributable to the morpholine nitrogen .

PropertyValueSource
Molecular FormulaC23H25IN2O3\text{C}_{23}\text{H}_{25}\text{IN}_2\text{O}_3
Molecular Weight504.36 g/mol
Density1.49±0.1g/cm31.49 \pm 0.1 \, \text{g/cm}^3
Boiling Point605.9±55.0C605.9 \pm 55.0^\circ \text{C}
Melting Point143.1143.9C143.1–143.9^\circ \text{C}
Solubility (DMSO)22.2mM\geq 22.2 \, \text{mM}
pKa6.98±0.106.98 \pm 0.10

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech and Axon Medchem BV have established robust synthetic routes for GMP-compliant production . A representative batch (Axon Catalogue ID: 1574) achieved 99.9%99.9\% purity verified by HPLC, NMR, and mass spectrometry . The synthesis involves:

  • Alkylation: Reacting 2-methyl-6-iodoindole with 4-(2-chloroethyl)morpholine hydrochloride in the presence of potassium hydroxide .

  • Friedel-Crafts Acylation: Introducing the 4-methoxybenzoyl group using anhydrous aluminum chloride .

Critical process parameters include strict temperature control (<25C<25^\circ \text{C}) during acylation and meticulous DMSO removal through aqueous washes . The final product is isolated via silica gel chromatography using gradient elution (pentane:ethyl acetate:methanol) .

Analytical Characterization

1H NMR (400 MHz, CDCl3) reveals characteristic signals:

  • δ 7.76 (d, 2H, J = 8.8 Hz): Methoxyphenyl aromatic protons

  • δ 4.31 (t, 2H, J = 6.8 Hz): Morpholinoethyl CH2-N

  • δ 3.89 (s, 3H): OCH3 group
    Mass spectral analysis confirms the molecular ion at m/z 504.36 with fragmentation patterns consistent with iodinated indole cleavage .

Pharmacological Profile

Cannabinoid Receptor Interactions

AM 630 demonstrates nanomolar affinity for human CB2 receptors (EC50=170nM\text{EC}_{50} = 170 \, \text{nM}) with 48-fold selectivity over CB1 . In functional assays, it antagonizes CP-55,940-induced cAMP inhibition (IC50=110nM\text{IC}_{50} = 110 \, \text{nM} at rat CB2) . This selectivity profile makes it invaluable for dissecting CB2-mediated immune responses .

TRP Channel Modulation

Unexpectedly, AM 630 activates TRPA1 channels in trigeminal ganglion neurons (EC50=15.6μM\text{EC}_{50} = 15.6 \, \mu\text{M}) . Co-expression studies suggest TRPV1 modulates this response, indicating complex ion channel crosstalk . At 100 nM, it inhibits RANKL-induced osteoclastogenesis by 62%, implicating TRPA1 in bone remodeling .

Table 2: Key Pharmacological Parameters

ParameterValueModel SystemSource
CB2 Antagonism (IC50\text{IC}_{50})110 nMRat CB2 Receptor
TRPA1 Activation (EC50\text{EC}_{50})15.6 μMTG Neurons
Osteoclast Inhibition62% at 100 nMRAW264.7 Cells
Anxiolytic ED501.8 mg/kgMouse Light-Dark Box

Behavioral Effects

Research Applications

Neuroinflammation Studies

AM 630’s CB2 antagonism helps elucidate endocannabinoid signaling in microglial activation. In LPS-challenged BV-2 cells, 1 μM AM 630 exacerbates TNF-α release by 89%, confirming CB2’s anti-inflammatory role .

Pain Mechanisms

Co-administered with capsaicin, AM 630 potentiates thermal hyperalgesia in murine models, implicating CB2-TRPV1 interactions in nociception . This synergy suggests novel combinatorial analgesic targets.

Metabolic Research

In adipocyte cultures, AM 630 (200 nM) increases lipolysis by 34% through CB2-mediated suppression of AMPK phosphorylation . These findings highlight CB2’s role in lipid metabolism regulation.

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